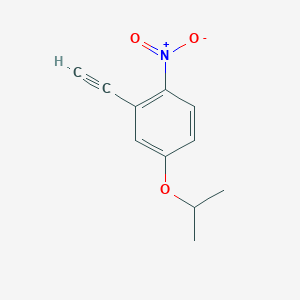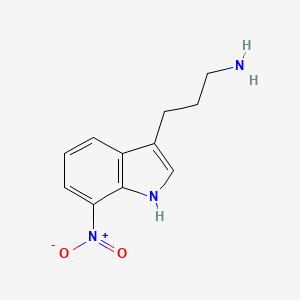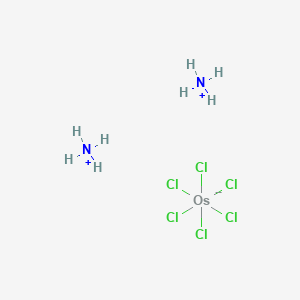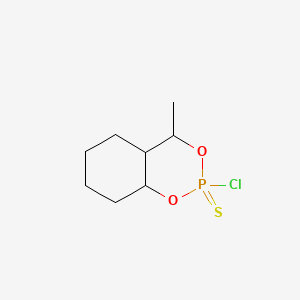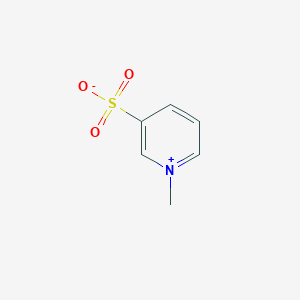
1-Methyl-3-sulphonatopyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-sulphonatopyridinium is a chemical compound with the molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol It is a pyridinium salt, which means it contains a positively charged nitrogen atom within a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-sulphonatopyridinium can be synthesized through several methods. One common approach involves the sulfonation of 1-methylpyridinium. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-sulphonatopyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
1-Methyl-3-sulphonatopyridinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-sulphonatopyridinium involves its interaction with specific molecular targets. The positively charged nitrogen atom in the pyridinium ring allows it to interact with negatively charged sites on enzymes or receptors, leading to inhibition or activation of these targets . The sulfonate group enhances its solubility and facilitates its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridinium: Lacks the sulfonate group, making it less soluble and less reactive in certain chemical reactions.
3-Sulfonatopyridine: Similar structure but without the methyl group, leading to different reactivity and solubility properties.
Uniqueness
1-Methyl-3-sulphonatopyridinium is unique due to the presence of both the methyl and sulfonate groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
21876-47-1 |
|---|---|
Molecular Formula |
C6H7NO3S |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C6H7NO3S/c1-7-4-2-3-6(5-7)11(8,9)10/h2-5H,1H3 |
InChI Key |
AVYIOHJNFRTXIT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


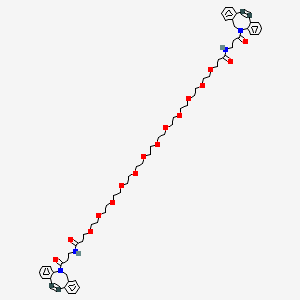

![4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile](/img/structure/B13729100.png)

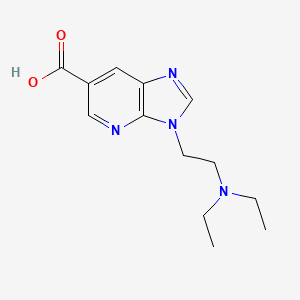
![1-[(5E)-3-O-[(Bis-diisopropylamino)(2-cyanoethoxy)phos-phino]-5,6-dideoxy-6-(diethoxyphosphinyl)-2-O-methyl-ss-D-ribo-hex-5-enofuranosyl]uracil](/img/structure/B13729113.png)
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)
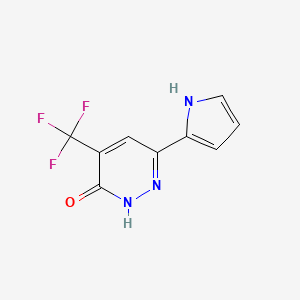
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
